(5-Hydroxy-1-benzofuran-3-yl)(4-methoxyphenyl)methanone

Catalog No.
S8059675
CAS No.
5219-82-9
M.F
C16H12O4
M. Wt
268.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(5-Hydroxy-1-benzofuran-3-yl)(4-methoxyphenyl)meth...

CAS Number

5219-82-9

Product Name

(5-Hydroxy-1-benzofuran-3-yl)(4-methoxyphenyl)methanone

IUPAC Name

(5-hydroxy-1-benzofuran-3-yl)-(4-methoxyphenyl)methanone

Molecular Formula

C16H12O4

Molecular Weight

268.26 g/mol

InChI

InChI=1S/C16H12O4/c1-19-12-5-2-10(3-6-12)16(18)14-9-20-15-7-4-11(17)8-13(14)15/h2-9,17H,1H3

InChI Key

VUQAOMULUVFNHK-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)C(=O)C2=COC3=C2C=C(C=C3)O

Canonical SMILES

COC1=CC=C(C=C1)C(=O)C2=COC3=C2C=C(C=C3)O

The compound (5-Hydroxy-1-benzofuran-3-yl)(4-methoxyphenyl)methanone is a synthetic organic molecule characterized by its unique structure, which includes a benzofuran moiety and a methoxyphenyl group. This compound belongs to a class of organic compounds known for their diverse biological activities and potential pharmacological applications. The presence of the hydroxyl and methoxy functional groups enhances its reactivity and solubility, making it an interesting subject for research in medicinal chemistry.

The chemical reactivity of (5-Hydroxy-1-benzofuran-3-yl)(4-methoxyphenyl)methanone can be analyzed through various types of reactions:

  • Nucleophilic Substitution: The carbonyl group in the compound can undergo nucleophilic attack, leading to the formation of various derivatives.
  • Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde, altering the compound's biological activity.
  • Reduction: The carbonyl functionality can also be reduced to an alcohol, which may result in different pharmacological properties.

These reactions are facilitated by specific enzymes in biological systems, influencing the compound's metabolism and bioactivity

Research indicates that compounds with similar structures often exhibit significant biological activities, including:

  • Antioxidant Properties: The hydroxyl group is known to contribute to antioxidant activity, which can protect cells from oxidative stress.
  • Antimicrobial Activity: Some studies suggest that benzofuran derivatives possess antimicrobial properties, making them potential candidates for antibiotic development.
  • Anti-inflammatory Effects: Compounds with similar scaffolds have shown promise in modulating inflammatory pathways, which could be beneficial in treating various inflammatory diseases .

The synthesis of (5-Hydroxy-1-benzofuran-3-yl)(4-methoxyphenyl)methanone can be achieved through several methods:

  • Condensation Reactions: A common approach involves the condensation of 5-hydroxybenzofuran with 4-methoxybenzoyl chloride in the presence of a base such as triethylamine.
  • Refluxing Techniques: The reaction mixture can be refluxed in an appropriate solvent (e.g., dichloromethane) to facilitate the formation of the desired product.
  • Purification: Post-reaction purification typically involves recrystallization or chromatography to isolate the pure compound.

These methods ensure high yields and purity, critical for subsequent biological testing .

The applications of (5-Hydroxy-1-benzofuran-3-yl)(4-methoxyphenyl)methanone span several fields:

  • Pharmaceutical Development: Due to its potential bioactivity, it may serve as a lead compound in drug discovery for conditions like cancer and inflammation.
  • Agricultural Chemistry: Its antimicrobial properties could be explored for use in agrochemicals to protect crops from pathogens.
  • Cosmetic Industry: Antioxidant properties make it suitable for formulations aimed at skin protection and anti-aging .

Interaction studies are essential for understanding how (5-Hydroxy-1-benzofuran-3-yl)(4-methoxyphenyl)methanone affects biological systems:

  • Protein Binding Studies: Investigating how this compound interacts with various proteins can reveal its mechanism of action and potential side effects.
  • Enzyme Inhibition Assays: These assays help determine if the compound inhibits key enzymes involved in metabolic pathways, which is crucial for assessing its therapeutic potential .

Several compounds share structural similarities with (5-Hydroxy-1-benzofuran-3-yl)(4-methoxyphenyl)methanone, highlighting its uniqueness:

Compound NameStructure FeaturesBiological Activity
BenzofuranBasic benzofuran structureAntimicrobial, anti-inflammatory
MethoxybenzoylMethoxy group attached to benzoylAntioxidant
HydroxybenzophenoneHydroxylated benzophenone structureUV protection, antioxidant

Uniqueness

What sets (5-Hydroxy-1-benzofuran-3-yl)(4-methoxyphenyl)methanone apart is its combination of both benzofuran and methoxyphenyl functionalities, which may enhance its solubility and bioactivity compared to simpler analogs. This unique structural combination suggests potential for novel therapeutic applications that may not be achievable with other compounds lacking these features .

XLogP3

3.3

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

268.07355886 g/mol

Monoisotopic Mass

268.07355886 g/mol

Heavy Atom Count

20

Dates

Last modified: 11-23-2023

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